![molecular formula C20H20FNO2 B4653106 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline](/img/structure/B4653106.png)
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline
Overview
Description
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline is an organic compound with the molecular formula C20H20FNO2 This compound is characterized by the presence of a quinoline core substituted with a 4-(4-fluorophenoxy)butoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-(4-fluorophenoxy)butoxy group: This step involves the reaction of 4-fluorophenol with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(4-fluorophenoxy)butane.
Quinoline core synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Coupling reaction: The final step involves the coupling of the 4-(4-fluorophenoxy)butane with the quinoline core. This can be achieved through a nucleophilic substitution reaction, where the butoxy group is introduced to the quinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the fluorophenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom of the fluorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or fluorophenoxy derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenoxy group can enhance the compound’s binding affinity and specificity towards its targets, while the quinoline core can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline: Similar structure but with a chlorine atom instead of fluorine.
8-[4-(4-bromophenoxy)butoxy]-2-methylquinoline: Similar structure but with a bromine atom instead of fluorine.
8-[4-(4-methylphenoxy)butoxy]-2-methylquinoline: Similar structure but with a methyl group instead of fluorine.
Uniqueness
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2/c1-15-7-8-16-5-4-6-19(20(16)22-15)24-14-3-2-13-23-18-11-9-17(21)10-12-18/h4-12H,2-3,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOUMJHNSHOSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC=C(C=C3)F)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.